rac-Pregabalin N-Acrylamide rac-Pregabalin N-Acrylamide
Brand Name: Vulcanchem
CAS No.: 1495844-28-4
VCID: VC0051008
InChI: InChI=1S/C11H19NO3/c1-4-10(13)12-7-9(5-8(2)3)6-11(14)15/h4,8-9H,1,5-7H2,2-3H3,(H,12,13)(H,14,15)
SMILES: CC(C)CC(CC(=O)O)CNC(=O)C=C
Molecular Formula: C11H19NO3
Molecular Weight: 213.277

rac-Pregabalin N-Acrylamide

CAS No.: 1495844-28-4

Cat. No.: VC0051008

Molecular Formula: C11H19NO3

Molecular Weight: 213.277

* For research use only. Not for human or veterinary use.

rac-Pregabalin N-Acrylamide - 1495844-28-4

CAS No. 1495844-28-4
Molecular Formula C11H19NO3
Molecular Weight 213.277
IUPAC Name 5-methyl-3-[(prop-2-enoylamino)methyl]hexanoic acid
Standard InChI InChI=1S/C11H19NO3/c1-4-10(13)12-7-9(5-8(2)3)6-11(14)15/h4,8-9H,1,5-7H2,2-3H3,(H,12,13)(H,14,15)
Standard InChI Key OIYUSVYQVDZQON-UHFFFAOYSA-N
SMILES CC(C)CC(CC(=O)O)CNC(=O)C=C

Chemical Identity and Structure

Molecular Identification

rac-Pregabalin N-Acrylamide is precisely identified by its CAS Registry Number 1495844-28-4 and IUPAC name 5-methyl-3-[(prop-2-enoylamino)methyl]hexanoic acid. The compound represents a significant modification of pregabalin, which is clinically used as (S)-3-(aminomethyl)-5-methylhexanoic acid. The structural distinction lies in the acrylamide functional group attached to the aminomethyl position, creating a compound with potentially different pharmacological properties while maintaining the basic carbon backbone of pregabalin. This molecular modification transforms the primary amine of pregabalin into an acrylamide group, which introduces an α,β-unsaturated carbonyl system into the structure.

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of rac-Pregabalin N-Acrylamide typically involves a direct chemical modification of pregabalin or its precursors. One established synthetic route begins with pregabalin as the starting material, which undergoes an acrylation reaction with acryloyl chloride in the presence of a base such as triethylamine. This nucleophilic acyl substitution reaction results in the formation of the acrylamide derivative. The reaction conditions must be carefully controlled to prevent side reactions, particularly those involving the carboxylic acid group of pregabalin. Following the acrylation step, the compound requires purification, typically achieved through recrystallization or chromatographic techniques to obtain the desired product with high purity. This synthetic approach represents a straightforward method for introducing the acrylamide functionality while preserving the essential structural features of the pregabalin backbone.

Purification Techniques

Purification of rac-Pregabalin N-Acrylamide presents challenges that must be addressed to achieve the high purity required for analytical and research applications. Recrystallization serves as a primary purification method, with appropriate solvent selection critical for optimal results. Suitable solvents include organic solvents such as isopropyl alcohol, which is also used in pregabalin purification . Chromatographic techniques provide another effective purification approach, particularly when higher purity levels are required. For large-scale production, more economical purification methods may be employed, potentially including selective precipitation or extraction procedures. The purification process must be validated to ensure consistent product quality, especially when the compound is intended for use as an analytical standard in pharmaceutical quality control.

Mechanism of Action and Biological Target

Influence on Biochemical Pathways

If rac-Pregabalin N-Acrylamide retains activity similar to pregabalin, it would be expected to influence neurotransmitter release in various regions of the central nervous system. Pregabalin reduces synaptic release of neurotransmitters in regions including the cortex, olfactory bulb, hypothalamus, amygdala, hippocampus, cerebellum, and dorsal horn of the spinal cord. This modulation of neurotransmitter release contributes to the antinociceptive and anticonvulsant activities observed with pregabalin. The biochemical cascade initiated by binding to the α2δ subunit ultimately results in decreased neuronal excitability, which underlies these therapeutic effects. Whether rac-Pregabalin N-Acrylamide demonstrates comparable effects on these biochemical pathways remains a subject for further investigation, as the structural modification could significantly alter its interaction with biological systems.

Research Applications and Analytical Uses

Role in Pharmaceutical Analysis

Comparative Analysis with Related Compounds

CompoundFunctional GroupsCarbon BackboneStereochemistry
rac-Pregabalin N-AcrylamideCarboxylic acid, Acrylamide5-methyl-3-substituted hexanoic acidRacemic mixture
PregabalinCarboxylic acid, Primary amine5-methyl-3-substituted hexanoic acidS-enantiomer (clinical use)
GabapentinCarboxylic acid, Primary amineCyclohexylmethyl-substituted acetic acidAchiral
PhenibutCarboxylic acid, Primary aminePhenyl-substituted butanoic acidRacemic (typically)

Functional Comparison

The functional distinctions between rac-Pregabalin N-Acrylamide and related compounds extend beyond structural differences to include variations in biological activity and potential applications, as outlined in Table 2. While pregabalin has established clinical applications in neuropathic pain, epilepsy, and anxiety disorders, rac-Pregabalin N-Acrylamide primarily serves research and analytical purposes. The acrylamide modification likely alters the binding characteristics to the α2δ subunit target, potentially resulting in different efficacy or selectivity profiles. Gabapentin, despite structural similarities to pregabalin, demonstrates somewhat different pharmacokinetic properties and clinical indications. These functional comparisons highlight the significant impact that even modest structural modifications can have on the properties and applications of compounds within this chemical class.

Table 2: Functional Comparison of rac-Pregabalin N-Acrylamide with Related Compounds

CompoundPrimary TargetPrimary ApplicationsDistinctive Properties
rac-Pregabalin N-AcrylamidePresumed α2δ subunit of CaVAnalytical reference, Research toolContains reactive acrylamide group
Pregabalinα2δ subunit of CaVTreatment of neuropathic pain, epilepsy, anxietyHigh bioavailability, clinically approved
Gabapentinα2δ subunit of CaVTreatment of neuropathic pain, epilepsyLower bioavailability than pregabalin
PhenibutGABA-B receptor, α2δ subunit of CaVResearch compound, not FDA approvedAdditional GABAergic activity

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